2-Methyl-4-piperidin-1-yl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

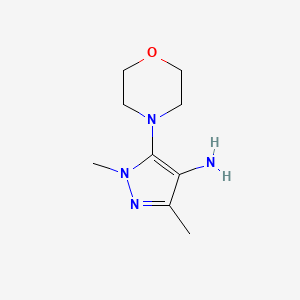

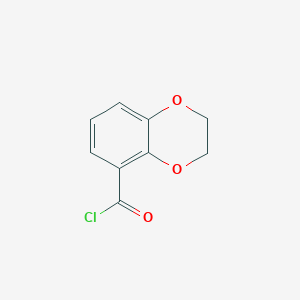

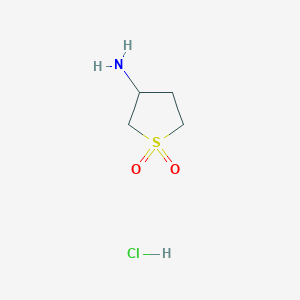

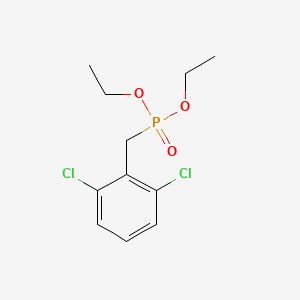

“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known as “2-Methyl-4-(1-piperidinyl)benzaldehyde” and "4-[(piperidin-1-yl)methyl]benzaldehyde" .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-piperidin-1-yl-benzaldehyde” consists of a benzaldehyde group attached to a methyl-substituted piperidine ring . The InChI code for this compound is 1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis

“2-Methyl-4-piperidin-1-yl-benzaldehyde” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-inflammatory Agents

2-Methyl-4-piperidin-1-yl-benzaldehyde: is utilized in the synthesis of anti-inflammatory agents. The compound’s structure allows it to be incorporated into molecules that can modulate inflammatory pathways, potentially leading to the development of new medications for conditions like arthritis and other inflammatory diseases .

Development of Antibacterial Agents

This compound serves as a reactant for creating piperidine incorporated α-aminophosphonates , which exhibit antibacterial properties. These compounds are being researched for their potential to combat bacterial infections, particularly those resistant to current antibiotics .

Cancer Research

Researchers are exploring the use of 2-Methyl-4-piperidin-1-yl-benzaldehyde in the synthesis of 5-Hydroxyaurone derivatives . These derivatives show promise as growth inhibitors against human umbilical vein endothelial cells (HUVEC) and some cancer cell lines, indicating potential applications in cancer treatment .

Neuropharmacology

In neuropharmacology, the compound is a precursor for synthesizing NR2B selective NMDA receptor antagonists . These antagonists can help in understanding and treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Nanotechnology

2-Methyl-4-piperidin-1-yl-benzaldehyde: is used in the creation of fulleropyrrolidines . These nanostructures have unique electronic properties, making them suitable for applications in organic electronics and materials science .

Polymer Science

The compound is involved in the synthesis of fluorophores for monitoring polymerization processes. These fluorophores can be integrated into polymers to visualize and study the polymerization process, aiding in the development of new polymeric materials .

Medicinal Chemistry

Piperidine derivatives, including 2-Methyl-4-piperidin-1-yl-benzaldehyde , are crucial in medicinal chemistry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their versatility and biological activity .

Organic Synthesis Methodology

The compound is also important in the development of new synthetic methodologies. It’s used in various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are valuable in organic synthesis .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives are often used in the synthesis of various pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways due to their wide use in pharmaceuticals .

Result of Action

Piperidine derivatives have been used in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors against huvec and some cancer cell lines .

Eigenschaften

IUPAC Name |

2-methyl-4-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTIXHXNECBHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389835 |

Source

|

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103893-37-4 |

Source

|

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)